molecular formula C25H25N3O5 B2439965 ethyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate CAS No. 872849-50-8

ethyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate

Cat. No. B2439965
CAS RN: 872849-50-8
M. Wt: 447.491
InChI Key: JBPFKEFTEVUEJW-UHFFFAOYSA-N
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Description

This compound is a derivative of the Sigma-1 receptor modulator E1R . The Sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. It regulates inositol 1,4,5-trisphosphate (IP 3) receptor-mediated Ca 2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .


Synthesis Analysis

The synthesis of this compound seems to involve the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the synthesis of heterocyclic compounds, such as pyrrolidines and piperidines, through asymmetric intramolecular Michael reactions. These compounds serve as chiral building blocks for alkaloid synthesis, demonstrating moderate to excellent optical yields. Such methodologies underline the importance of heterocyclic compounds in synthesizing biologically active molecules (Hirai et al., 1992).

Molecular Docking and Structural Analysis

Further research includes the molecular docking and structural analysis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, highlighting its potential inhibitory activity against pyrrole inhibitor. This showcases the utility of molecular docking studies in predicting the biological activity of complex organic molecules (El-Azab et al., 2016).

Novel Reaction Pathways

Innovations in reaction pathways have been demonstrated, such as the efficient synthesis of pyrrole and pyridine derivatives from readily available materials. These reactions provide access to important pyrrole systems, indicating the versatility of ethyl 4-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamido)benzoate and related compounds in synthesizing diverse organic structures (Dawadi & Lugtenburg, 2011).

Stereoselective Synthesis

The stereoselective synthesis of highly functionalized thiazines via a four-component tandem protocol illustrates the compound's relevance in creating structurally complex and stereochemically rich molecules. This method emphasizes the importance of this compound in accessing new chemical spaces with potential pharmacological applications (Indumathi et al., 2007).

properties

IUPAC Name

ethyl 4-[[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-2-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPFKEFTEVUEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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